

# promethium electron configuration and oxidation states

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Electron Configuration and Oxidation States of **Promethium**

## Abstract

**Promethium** (Pm), with atomic number 61, is a unique lanthanide notable for the fact that all its isotopes are radioactive.[1] This inherent instability has rendered its comprehensive experimental study challenging, leaving some of its properties less characterized than those of its neighboring elements.[1][2] This guide provides a detailed overview of the current scientific understanding of **promethium's** electronic structure and its resulting chemical oxidation states. It is intended for researchers, scientists, and professionals in drug development who may encounter or work with lanthanides and require a concise technical summary of **promethium's** core chemical characteristics.

## Electron Configuration of Promethium

The chemical behavior of an element is fundamentally dictated by its electron configuration. **Promethium**, as a member of the lanthanide series, is an f-block element, which is characterized by the filling of the 4f electron shell.[3][4]

## Ground State Configuration

A neutral **promethium** atom contains 61 electrons.[1] Its ground state electron configuration is  $[\text{Xe}] 4f^5 6s^2$ . [1][5][6] The full configuration illustrates the distribution of electrons across all

shells:  $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 4f^5 5s^2 5p^6 6s^2$ .<sup>[7][8]</sup> The outermost electrons, which are the 4f and 6s electrons, are the valence electrons that participate in chemical bonding.<sup>[1][8]</sup>

## Ionic Configuration

In chemical reactions, **promethium** predominantly loses three electrons to form the trivalent cation,  $\text{Pm}^{3+}$ .<sup>[1][9]</sup> This ion is the most stable form of **promethium** in compounds and solutions.<sup>[1][2]</sup> The electrons are lost from the outermost shells, specifically the two 6s electrons and one 4f electron.<sup>[1][6]</sup> This results in the electron configuration for  $\text{Pm}^{3+}$  being  $[\text{Xe}] 4f^4$ .<sup>[1][2]</sup> The  $\text{Pm}^{3+}$  ion in solution is known for its pink or rose color.<sup>[1][10]</sup>

## Oxidation States of Promethium

The oxidation state of an atom in a chemical compound indicates the degree of oxidation (loss of electrons). For lanthanides, the +3 oxidation state is the most common and stable.<sup>[11][12]</sup>

## Dominant +3 Oxidation State

**Promethium** almost exclusively exhibits the +3 oxidation state in its compounds.<sup>[2][3][13]</sup> This is a characteristic feature it shares with most other lanthanides.<sup>[1][2][4]</sup> The stability of the +3 state is due to the energetic favorability of losing the two 6s valence electrons and one 4f electron to achieve a stable ionic configuration.<sup>[1]</sup> Chemical studies involving strong oxidizing or reducing agents have shown that the  $\text{Pm}^{3+}$  ion is not easily altered, confirming the stability of this state.<sup>[2]</sup>

## Other Potential Oxidation States

While the +3 state is overwhelmingly dominant, a +2 oxidation state has been mentioned as a possibility in some contexts.<sup>[1][7][14]</sup> However, it is considered rare and not stable.<sup>[2][14]</sup> Unlike some other lanthanides such as samarium, europium, and ytterbium, which can form relatively stable +2 ions, **promethium** is not expected to form stable +2 or +4 oxidation states based on its position in the periodic table.<sup>[2][11]</sup>

## Summary of Promethium's Atomic and Electronic Properties

The following table summarizes the key quantitative data related to the electron configuration and oxidation states of **promethium**.

Property	Value / Configuration
Atomic Number	61
Atomic Weight (Most Stable Isotope)	~145 u[7][15]
Electron Configuration (Neutral Atom)	Shorthand: [Xe] 4f <sup>5</sup> 6s <sup>2</sup> [1][7][16] Full: 1s <sup>2</sup> 2s <sup>2</sup> 2p <sup>6</sup> 3s <sup>2</sup> 3p <sup>6</sup> 3d <sup>10</sup> 4s <sup>2</sup> 4p <sup>6</sup> 4d <sup>10</sup> 4f <sup>5</sup> 5s <sup>2</sup> 5p <sup>6</sup> 6s <sup>2</sup> [7][8]
Electrons per Shell	2, 8, 18, 23, 8, 2[1][5][7]
Electron Configuration (Pm <sup>3+</sup> Ion)	[Xe] 4f <sup>4</sup> [1][2]
Common Oxidation States	+3 (stable)[1][2][17], +2 (rare)[7][14]
First Ionization Energy	540 kJ/mol[7] (~5.58 eV[18])
Second Ionization Energy	1050 kJ/mol[7]
Third Ionization Energy	2150 kJ/mol[7]
Electronegativity (Pauling Scale)	1.13[1][6][7]
Ionic Radius (Pm <sup>3+</sup> )	97.9 pm[8]
Atomic Radius	~181-183 pm[6][17]

## Experimental Protocols

Due to **promethium**'s radioactivity, all experimental work requires specialized handling facilities.

## Isolation and Characterization

The first conclusive chemical proof of **promethium**'s existence was achieved in 1945 by Jacob A. Marinsky, Lawrence E. Glendenin, and Charles D. Coryell at Oak Ridge National Laboratory. [7][10]

- Methodology: The team isolated and characterized radioactive isotopes, primarily **Promethium-147**, from the fission products of uranium fuel that had been irradiated in a graphite reactor.[7][17] The separation of **promethium** from other rare-earth fission products was accomplished using ion-exchange chromatography.[10]

## Determination of First Ionization Energy

The first ionization energy of **promethium** was only recently determined experimentally, filling one of the last remaining gaps for this fundamental property among the naturally occurring elements.[18]

- Methodology: The experiment, a collaboration across several European institutes, involved a multi-step process:[18]
  - Isotope Production: A sample of neodymium-146 ( $^{146}\text{Nd}$ ) was bombarded with neutrons at the Laue-Langevin Institute. This neutron capture process followed by beta decay transmuted some of the neodymium into **promethium-147** ( $^{147}\text{Pm}$ ).
  - Chemical Separation: The resulting  $^{147}\text{Pm}$  was chemically separated from the bulk neodymium target material at the Paul Scherrer Institute.
  - Resonance Ionization Mass Spectrometry (RIMS): At Mainz University, the purified **promethium** sample was analyzed using atomic spectroscopy. The technique involved using precisely tuned lasers to excite a valence electron through a series of energy levels. A final electric field was applied to remove the excited electron, and the energy required for this process was measured precisely to determine the ionization energy.

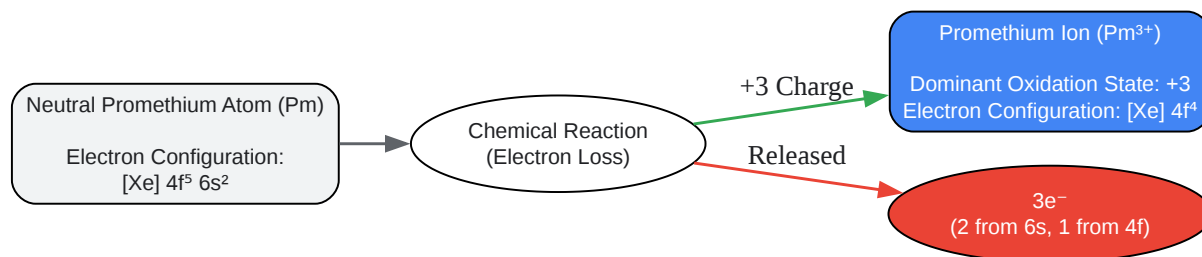
## Characterization of Oxidation State Stability

The stability of the +3 oxidation state is primarily determined through chemical reactivity studies.

- Methodology: The general protocol involves preparing acidic solutions containing  $\text{Pm}^{3+}$  ions. [2][15] These solutions are then treated with a range of strong oxidizing and reducing agents. Observation of the solution's properties (e.g., color, precipitation) indicates whether a reaction has occurred. For **promethium**, these experiments have shown that the  $\text{Pm}^{3+}$  ion is not readily oxidized or reduced, confirming the high stability of the +3 state.[2]

## Logical Workflow: From Electron Configuration to Oxidation State

The relationship between **promethium**'s electronic structure and its dominant chemical state can be visualized as a direct logical progression. The following diagram illustrates this process.



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Caption: Formation of the stable Pm<sup>3+</sup> ion from a neutral **promethium** atom.

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- To cite this document: BenchChem. [promethium electron configuration and oxidation states]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207039#promethium-electron-configuration-and-oxidation-states]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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